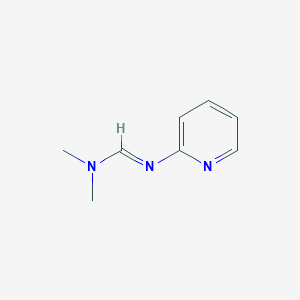
ChamaejasmeninC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chamaejasmenin C is a biflavanone compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family . This plant is a well-recognized traditional Chinese herbal medicine, widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. have been used for the treatment of various ailments, including scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chamaejasmenin C can be isolated from the roots of Stellera chamaejasme L. through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol and ethyl acetate. The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin C .
Industrial Production Methods: While there is limited information on the large-scale industrial production of chamaejasmenin C, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure chamaejasmenin C.
Analyse Chemischer Reaktionen
Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Chamaejasmenin C can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chamaejasmenin C may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chamaejasmenin C has been the subject of extensive scientific research due to its potential therapeutic properties. Some of its notable applications include:
Anti-cancer Activity: Chamaejasmenin C has shown potent anti-proliferative effects in various human solid tumor cell lines.
Antifungal Activity: The compound exhibits antifungal properties, particularly against Pyricularia oryzae, a pathogenic fungus that affects rice crops.
Nematicidal Activity: Chamaejasmenin C has demonstrated nematicidal activity against pine wood nematode (Bursaphelenchus xylophilus), which is responsible for pine wilt disease.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Chamaejasmenin C belongs to a group of biflavanones, which includes several structurally related compounds. Some of the similar compounds are:
Chamaejasmenin B: Another biflavanone isolated from Stellera chamaejasme L., known for its anti-cancer and antifungal properties.
Neochamaejasmin B: A biflavanone with similar anti-cancer activities.
Chamaejasmenin C is unique due to its potent nematicidal activity, which is not commonly observed in other biflavanones.
Eigenschaften
Molekularformel |
C33H28O10 |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1 |
InChI-Schlüssel |
RCENZFSDCKZBLJ-IKFSTVPESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


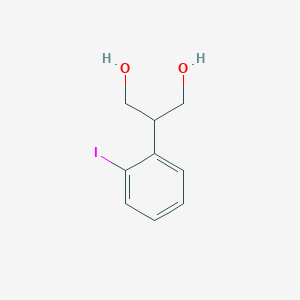


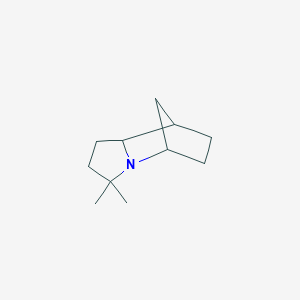

![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
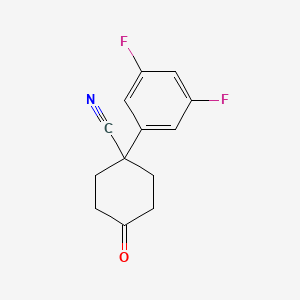
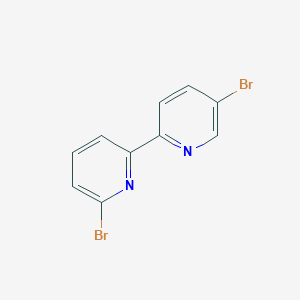
![Isothiazolo[4,5-D]pyrimidine](/img/structure/B15245150.png)



![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
